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How to avoid RNA degradation after glyoxal
treatment.
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Compound of Interest

Compound Name: Glyoxal bisulfite

Cat. No.: B8703452

Technical Support Center: Glyoxal Treatment of
RNA

Welcome to the technical support center for glyoxal treatment of RNA. This resource is
designed for researchers, scientists, and drug development professionals to provide guidance
and troubleshooting for experiments involving glyoxal denaturation of RNA.

Frequently Asked Questions (FAQSs)

Q1: What is the primary purpose of treating RNA with glyoxal?

Glyoxal is used to denature RNA by forming reversible adducts with guanine, adenine, and
cytidine bases. This process disrupts the secondary structure of RNA molecules, ensuring that
they migrate through an agarose or polyacrylamide gel based on their molecular weight rather
than their shape. This is crucial for accurate size estimation and analysis in applications like
Northern blotting.[1][2][3]

Q2: Is glyoxal treatment harsh on RNA? Will it cause degradation?

Glyoxal treatment itself is a gentle method for denaturing RNA and is not known to cause RNA
degradation.[4] In fact, it is often preferred over other denaturants like formaldehyde due to its
reduced toxicity and the stability of the RNA adducts at a pH below 7.0.[1][3] Degradation
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observed after glyoxal treatment is typically due to other factors such as RNase contamination,
improper sample handling, or suboptimal reaction conditions.[5][6]

Q3: How does glyoxal interact with RNA?

Glyoxal contains two aldehyde groups that react with the imino and amino groups of guanine,
as well as the amino groups of adenine and cytidine, to form cyclic adducts.[2][3] These
adducts prevent the formation of hydrogen bonds between bases, thus keeping the RNA in a
denatured state.[2][3]

Q4: Is the reaction between glyoxal and RNA reversible?

Yes, the glyoxal-RNA adducts are reversible. The adducts are stable at a pH below 7.0.[1][3]
They can be reversed by increasing the pH to above 7.0 or by heating the sample.[1][4] This
reversibility is advantageous for downstream applications where the glyoxal needs to be
removed, such as in Northern blotting before hybridization.

Q5: Can | use glyoxal-treated RNA directly for downstream applications like RT-PCR or
sequencing?

While glyoxal is excellent for denaturation for gel electrophoresis, the adducts can inhibit
enzymes like reverse transcriptase and polymerases. Therefore, it is crucial to remove the
glyoxal adducts before proceeding with enzymatic reactions. This is typically achieved by
changing the buffer to a slightly alkaline pH (e.g., Tris-based buffers at pH > 7.5) and
sometimes with a heating step.

Troubleshooting Guide
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Problem

Possible Cause(s)

Recommended Solution(s)

RNA appears degraded on the

gel (smearing).

1. RNase contamination:
RNases are ubiquitous and
can degrade RNA quickly.[5][7]
[8][9] 2. High pH of reagents: If
the pH of the glyoxal mix,
loading buffer, or running
buffer is above 7.0, the glyoxal
adducts can reverse, allowing
RNA to refold and be
susceptible to degradation.[1]
[3] 3. Excessive heat during
electrophoresis: Overheating
the gel can reverse the
glyoxalation and potentially
lead to RNA degradation.[1] 4.
Poor quality initial RNA
sample: The RNA may have
been degraded before glyoxal

treatment.

1. Use RNase-free water,
reagents, and tips.[9] Wear
gloves and work in a clean
area.[7][8] Consider adding an
RNase inhibitor. 2. Ensure all
solutions are at the correct
acidic pH (typically pH 6.5-7.0).
[1][3] 3. Run the gel at a low
voltage (e.g., 5V/cm) in a cold
room or with a cooling system.
[1] 4. Check the integrity of
your initial RNA sample on a
denaturing gel or using a
Bioanalyzer before starting the
glyoxal treatment. A 28S:18S
rRNA ratio of approximately
2:1is a good indicator of intact

RNA for eukaryotic samples.[5]

RNA bands are faint or absent.

1. Insufficient amount of RNA
loaded. 2. Inefficient staining:
The staining dye may not be

sensitive enough or may have
been used incorrectly. 3. RNA
loss during preparation: RNA
can be lost during purification

steps.

1. Quantify your RNA before
loading and ensure you are
loading a sufficient amount
(e.g., 500ng to 1ug for a single
band).[1] 2. Use a sensitive
RNA stain and follow the
manufacturer's protocol. Some
protocols incorporate the stain
into the loading dye.[1] 3. Be
careful during pipetting and
handling to minimize sample

loss.

RNA is not migrating according
to its size (bands are in the

wrong place).

1. Incomplete denaturation:
The RNA may not be fully
denatured, causing it to

migrate based on its

1. Ensure the incubation
conditions for glyoxal treatment
(temperature and time) are

optimal. A typical condition is
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secondary structure. 2.
Reversal of glyoxalation: The
pH of the running buffer may
be too high, or the gel may

have overheated.[1]

50°C for 30-60 minutes.[1][2]
2. Check the pH of your
running buffer and ensure it is
below 7.0. Run the gel at a
lower voltage to prevent

overheating.[1]

High background on the gel.

1. Excessive salt in the RNA
sample. 2. Contaminants in the

glyoxal.

1. Precipitate and wash your
RNA sample with 70% ethanol
to remove excess salts before
glyoxal treatment. 2. Use high-
quality, deionized glyoxal. Old
glyoxal can degrade and form

impurities.

Experimental Protocols
Protocol 1: Glyoxal Denaturation of RNA for Agarose Gel

Electrophoresis

Materials:
« RNA sample
o Glyoxal (deionized)

e Dimethyl sulfoxide (DMSO)

e 10X BPTE buffer (e.g., 100 mM PIPES, 300 mM Bis-Tris, 10 mM EDTA)

o Glyoxal loading dye (e.g., 50% glycerol, 10 mM sodium phosphate, bromophenol blue)

o RNase-free water

e Agarose

o Ethidium bromide or other RNA stain (if not in loading dye)
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Procedure:

e Prepare the Glyoxal Mix: In an RNase-free tube, prepare the glyoxal reaction mixture. For a
10 pL final volume per sample, mix:

o

RNA sample (up to 10 pg in a small volume)

[¢]

Glyoxal (40% solution): 2.5 uL

[¢]

DMSO: 5.0 L

[e]

10X BPTE buffer: 1.0 pL

o

Adjust the final volume to 10 pL with RNase-free water.
o Denaturation: Incubate the mixture at 50°C for 30-60 minutes.[1][2]

o Cooling: Immediately place the tube on ice to "snap cool" the RNA and prevent re-annealing.

[1]
e Add Loading Dye: Add 2-3 pL of glyoxal loading dye to your sample.

» Gel Electrophoresis: Load the samples onto a 1-1.5% agarose gel made with 1X BPTE
buffer. Run the gel at a low voltage (e.g., 5V/cm) to avoid overheating.[1] It is critical to
maintain an acidic pH (<7.0) in the gel and running buffer.[1]

» Visualization: Stain the gel with an appropriate RNA stain if it was not included in the loading
dye and visualize it on a UV transilluminator.

Protocol 2: Removal of Glyoxal from RNA

For Northern Blotting:

 After electrophoresis, transfer the RNA from the gel to a nylon membrane using a capillary or
vacuum blotting method.

o During the transfer, use a buffer with a pH > 7.5 (e.g., 20X SSC). The alkaline pH will reverse
the glyoxalation.
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» Alternatively, the gel can be soaked in a buffer of pH > 7.5 for 15-20 minutes before transfer.
For Enzymatic Reactions:

» Precipitate the glyoxal-treated RNA using standard ethanol precipitation methods.

o Wash the RNA pellet twice with 70% ethanol to remove residual glyoxal.

» Resuspend the RNA pellet in an RNase-free buffer with a pH greater than 7.5 (e.g., TE buffer
at pH 8.0).

e Incubate at 37°C for 10-15 minutes to ensure complete reversal of the glyoxal adducts. The
RNA is now ready for downstream applications.

Visualizations
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Caption: Experimental workflow for glyoxal treatment of RNA.

© 2025 BenchChem. All rights reserved.

7/9

Tech Support


https://www.benchchem.com/product/b8703452?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8703452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

4 4 N\

Potential Causes Solutions

| Poor Initial RNA l——|> Assess Initial RNA Quality
Y

Problem Identification h Excessive Heat > Run Gel at Low Voltage
RNA Degradation
(Smear on Gel)
J
Incorrect pH \ - :
>7.0) > Verify Buffer pH

Y

RNase Contamination) Use RNase-Free Technique
2N J

_J

(.

Click to download full resolution via product page

Caption: Troubleshooting logic for RNA degradation after glyoxal treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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